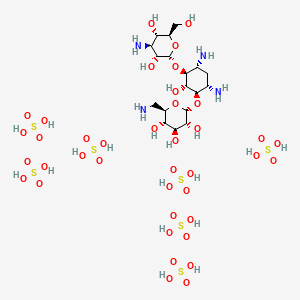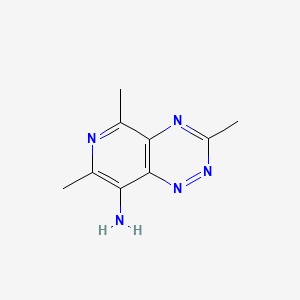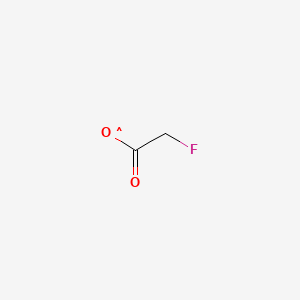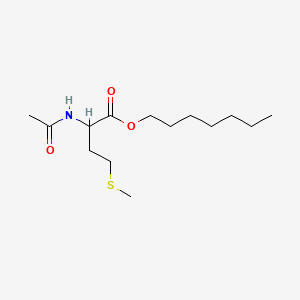
Kanamycin A heptakis(sulphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kanamycin A heptakis(sulphate) is a derivative of kanamycin A, an aminoglycoside antibiotic. Kanamycin A is known for its effectiveness against a wide range of bacterial infections, including those caused by Escherichia coli, Proteus species, Enterobacter aerogenes, Klebsiella pneumoniae, Serratia marcescens, and Acinetobacter species . It is commonly used in clinical settings to treat severe bacterial infections and tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Kanamycin A is typically isolated from the bacterium Streptomyces kanamyceticus . The preparation of kanamycin A heptakis(sulphate) involves the reaction of kanamycin A with sulfuric acid to form the heptakis(sulphate) salt. The reaction conditions include dissolving kanamycin A in water and adding sulfuric acid under controlled temperature and pH conditions to ensure complete sulfation .
Industrial Production Methods: Industrial production of kanamycin A heptakis(sulphate) follows a similar process but on a larger scale. The process involves fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by purification and sulfation to obtain the heptakis(sulphate) salt. The final product is then crystallized, dried, and packaged for use .
Analyse Chemischer Reaktionen
Types of Reactions: Kanamycin A heptakis(sulphate) undergoes various chemical reactions, including:
Oxidation: Kanamycin A can be oxidized to form different derivatives, which may have altered antibacterial properties.
Reduction: Reduction reactions can modify the functional groups on kanamycin A, potentially affecting its activity.
Substitution: Substitution reactions, such as acetylation, can occur at the amino groups of kanamycin A, leading to modified derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Acetylation can be achieved using acetic anhydride under mild conditions.
Major Products: The major products formed from these reactions include various kanamycin derivatives with modified antibacterial properties .
Wissenschaftliche Forschungsanwendungen
Kanamycin A heptakis(sulphate) has a wide range of applications in scientific research:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Tobramycin: Similar to kanamycin but more effective against Pseudomonas aeruginosa.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Uniqueness: Kanamycin A heptakis(sulphate) is unique due to its specific sulfation, which may enhance its solubility and stability compared to other aminoglycosides. This modification can also influence its pharmacokinetic properties and antibacterial activity .
Eigenschaften
CAS-Nummer |
94108-19-7 |
|---|---|
Molekularformel |
C18H50N4O39S7 |
Molekulargewicht |
1171.1 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/C18H36N4O11.7H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;7*1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;7*(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;;;;;;/m1......./s1 |
InChI-Schlüssel |
BXURHQZDJMPGHT-ROEJTCLISA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)



![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)







![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
